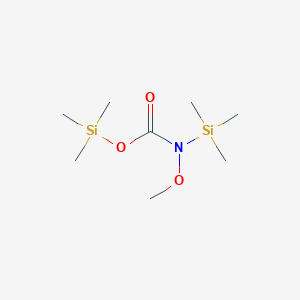

N-Methoxy-N,O-bis(trimethylsilyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

trimethylsilyl N-methoxy-N-trimethylsilylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H21NO3Si2/c1-11-9(13(2,3)4)8(10)12-14(5,6)7/h1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCGXSWVZNAVCBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON(C(=O)O[Si](C)(C)C)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H21NO3Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Aspects of N Methoxy N,o Bis Trimethylsilyl Carbamate

Established Synthetic Routes to N-Methoxy-N,O-bis(trimethylsilyl)carbamate from Precursors

The primary and most direct synthetic route to this compound involves the silylation of a suitable methoxycarbamate precursor. A plausible and commonly employed precursor for this synthesis is methoxyurea (B1295109) . The reaction proceeds by the introduction of two trimethylsilyl (B98337) groups onto the methoxyurea molecule, one on the nitrogen atom and the other on the oxygen atom of the carbamate (B1207046) functionality.

The key reagent for this transformation is a strong silylating agent, most commonly chlorotrimethylsilane (TMSCl) . The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated as a byproduct. A common choice for the base is a tertiary amine, such as triethylamine (B128534) (TEA) , which is effective and its hydrochloride salt can be easily removed from the reaction mixture.

CH3ONHCONH2 + 2 (CH3)3SiCl + 2 (C2H5)3N → CH3ON(Si(CH3)3)COOSi(CH3)3 + 2 (C2H5)3N·HCl

An alternative, though less direct, approach could involve the initial synthesis of a simpler carbamate, which is then subsequently methoxylated and silylated. However, the direct silylation of methoxyurea remains the more established and efficient method.

Optimization of Reaction Conditions for Enhanced Yields and Purity

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Several factors can be fine-tuned to maximize the yield and ensure the high purity of the final product.

Solvent: The choice of solvent is crucial. Anhydrous aprotic solvents are preferred to prevent the hydrolysis of the silylating agent and the product. Common solvents include dichloromethane, diethyl ether, and tetrahydrofuran (B95107) (THF). The solvent should be able to dissolve the reactants and remain inert under the reaction conditions.

Temperature: The reaction is typically performed at low to ambient temperatures. Initiating the reaction at a lower temperature (e.g., 0 °C) and then allowing it to warm to room temperature can help to control the exothermicity of the reaction and minimize the formation of side products.

Stoichiometry of Reagents: The molar ratio of the reactants plays a significant role in the outcome of the synthesis. A slight excess of the silylating agent and the base is often employed to ensure the complete conversion of the methoxyurea precursor.

Order of Addition: The order in which the reagents are added can also influence the reaction. Typically, the methoxyurea and the base are dissolved in the solvent first, followed by the slow, dropwise addition of chlorotrimethylsilane. This helps to maintain a controlled reaction rate and prevent localized high concentrations of the silylating agent.

Reaction Time: The reaction is usually monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine its completion. The reaction time can vary depending on the scale and the specific conditions but is generally in the range of a few hours to overnight.

Work-up and Purification: After the reaction is complete, the triethylamine hydrochloride salt is filtered off. The filtrate is then concentrated under reduced pressure to remove the solvent. The crude product can be further purified by distillation under reduced pressure to obtain this compound of high purity.

| Parameter | Condition | Rationale |

|---|---|---|

| Solvent | Anhydrous Dichloromethane | Inert, good solubility of reactants, easy to remove. |

| Temperature | 0 °C to Room Temperature | Controls reaction rate, minimizes side reactions. |

| Base | Triethylamine | Effectively neutralizes HCl, salt is easily removed. |

| Silylating Agent | Chlorotrimethylsilane | Readily available and highly reactive. |

Scalable Synthetic Approaches for Laboratory and Industrial Applications

For the production of this compound on a larger scale, for both laboratory and industrial purposes, the synthetic approach needs to be adapted for safety, efficiency, and cost-effectiveness. The general principles of the laboratory-scale synthesis are maintained, but with modifications to accommodate larger volumes.

A typical industrial-scale synthesis would be carried out in a glass-lined or stainless steel reactor equipped with a mechanical stirrer, a temperature control system (heating/cooling jacket), and a reflux condenser.

The process would involve:

Charging the Reactor: The reactor is charged with the precursor, methoxyurea, and a suitable solvent.

Addition of Base: The base, typically triethylamine, is then added to the reactor.

Controlled Addition of Silylating Agent: Chlorotrimethylsilane is added slowly and in a controlled manner to manage the heat generated during the reaction.

Reaction Monitoring: The progress of the reaction is monitored using in-process controls (e.g., GC analysis).

Work-up: Upon completion, the reaction mixture is filtered to remove the precipitated triethylamine hydrochloride. The filter cake is washed with fresh solvent to recover any entrained product.

Purification: The combined filtrate and washings are then subjected to fractional distillation under vacuum to isolate the pure this compound.

| Step | Key Consideration | Industrial Practice |

|---|---|---|

| Reactor | Material Compatibility and Safety | Glass-lined or stainless steel reactor. |

| Reagent Addition | Exotherm Control | Slow, controlled addition with efficient cooling. |

| Filtration | Solid-Liquid Separation | Pressure filter or centrifuge. |

| Purification | High Purity Product | Fractional distillation under vacuum. |

Related Synthesis of N,O-bis(trimethylsilyl)carbamates and Their Derivatives

The synthetic principles applied to this compound can be extended to a broader range of N,O-bis(trimethylsilyl)carbamates and their derivatives. The synthesis of the parent compound, N,O-bis(trimethylsilyl)carbamate , for instance, follows a similar route starting from urea (B33335) and a silylating agent.

Furthermore, a variety of substituted N,O-bis(trimethylsilyl)carbamates can be prepared by using appropriately substituted carbamate or urea precursors. For example, starting with an N-alkyl or N-aryl urea, the corresponding N-alkyl- or N-aryl-N,O-bis(trimethylsilyl)carbamate can be synthesized.

The synthesis of these derivatives often employs similar silylating agents and reaction conditions. However, the reactivity of the starting material may necessitate adjustments to the reaction parameters. For instance, more sterically hindered precursors might require more potent silylating agents or higher reaction temperatures.

The synthesis of various carbamates, which can serve as precursors, has been extensively studied. Methods include the reaction of isocyanates with alcohols, the use of phosgene (B1210022) or its equivalents, and transition-metal-catalyzed carbonylation reactions. These methods provide access to a wide array of carbamates that can subsequently be silylated to yield diverse N,O-bis(trimethylsilyl)carbamate derivatives.

Mechanistic Studies and Reactivity Profiles of N Methoxy N,o Bis Trimethylsilyl Carbamate

Reactivity with Carbonyl Compounds for O-Methyl Oxime Formation

N-Methoxy-N,O-bis(trimethylsilyl)carbamate has emerged as an effective reagent for the conversion of aldehydes and ketones into their corresponding O-methyl oximes. This transformation is of significant interest in organic synthesis for the protection of carbonyl groups and for the preparation of various nitrogen-containing compounds.

Scope and Limitations Across Diverse Aldehyde and Ketone Substrates

The reagent demonstrates broad applicability across a range of carbonyl compounds. Studies have shown that this compound successfully converts various ketones to their O-methyl oximes. researchgate.net Its utility has been particularly noted in the derivatization of steroids for gas chromatographic analysis, where it facilitates the simultaneous methoximation of keto groups and silylation of hydroxyl groups. researchgate.net

The general reaction can be represented as follows:

While effective for many standard aldehydes and ketones, the limitations of this reagent may include steric hindrance around the carbonyl group, which can affect reaction rates and yields.

| Carbonyl Substrate | Product | Observed Reactivity |

|---|---|---|

| General Ketones | O-Methyl Ketoximes | Good conversion to the corresponding O-methyl oximes. researchgate.net |

| Steroidal Ketones | O-Methyl Steroidal Oximes | Quantitative conversion, suitable for GC-MS analysis. researchgate.net |

| α-Haloketones | α-Halo-O-methyl ketoximes | Selective oximation without substitution of the halogen. researchgate.net |

| Hydroxy-ketones | O-Methyl-O-trimethylsilyl oximes | Simultaneous oximation and silylation. researchgate.net |

Stereochemical Divergence in O-Methyl Oxime Synthesis: Analysis of Syn and Anti Isomer Ratios

A notable aspect of the oximation reaction with this compound is the formation of stereoisomers. For unsymmetrical ketones and most aldehydes, the resulting O-methyl oximes are typically produced as a mixture of syn and anti isomers. researchgate.netnih.gov The ratio of these isomers can be influenced by the steric and electronic properties of the substituents on the carbonyl compound. The separation and characterization of these isomers are often carried out using chromatographic and spectroscopic techniques. google.comgoogle.com

| Substrate Type | Isomeric Products | General Observation |

|---|---|---|

| Unsymmetrical Ketones | Syn and Anti O-Methyl Ketoximes | Formation of a mixture of isomers is common. researchgate.net |

| Aldehydes | Syn and Anti O-Methyl Aldoximes | Isomeric mixtures are typically observed. researchgate.net |

Concerted O-Silylation in the Presence of Hydroxyl Functional Groups

A key feature of the reactivity of this compound is its ability to perform a dual function in a single reaction step. When the carbonyl substrate also contains a hydroxyl group, such as in hydroxy-steroids, the reagent facilitates both the formation of the O-methyl oxime and the silylation of the hydroxyl group to a trimethylsilyl (B98337) ether. researchgate.netresearchgate.net This simultaneous derivatization is highly advantageous for applications like gas chromatography, as it produces volatile derivatives in one pot. researchgate.net This suggests a concerted or sequential one-pot mechanism where both the methoximation and silylation functionalities of the reagent are utilized.

Selective Reactivity with α-Haloketones

The reaction of this compound with α-haloketones demonstrates a high degree of selectivity. Research has indicated that the reagent chemoselectively reacts with the carbonyl group to form the corresponding O-methyl oxime without promoting the undesired substitution of the α-halogen atom. researchgate.net This is a significant advantage over other nucleophilic reagents that might lead to a mixture of products through competing substitution reactions. The inertness of the carbon-halogen bond under these reaction conditions allows for the clean preparation of α-halo-O-methyl ketoximes.

Catalytic Role of Acidic Promoters in Accelerating Oxime Formation

While this compound can react directly with carbonyl compounds, the rate of oximation can often be enhanced by the use of catalysts. In general, the formation of oximes is known to be catalyzed by both acids and bases. youtube.comkhanacademy.org Although specific studies on the use of acidic promoters with this compound are not widely documented, the principles of general oximation suggest that an acidic catalyst could protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack by the reagent. However, the inherent reactivity of the silyl (B83357) carbamate (B1207046) may often be sufficient, precluding the need for a catalyst.

Comparative Reactivity: Formation of Imines with Related N-Methyl-N,O-bis(trimethylsilyl)carbamate

A comparison of the reactivity of this compound with its N-methyl analogue, N-Methyl-N,O-bis(trimethylsilyl)carbamate, reveals a divergence in the reaction products. While the former yields O-methyl oximes, the latter reacts with carbonyl compounds to form imines. researchgate.net

The reaction with N-Methyl-N,O-bis(trimethylsilyl)carbamate proceeds as follows:

Studies have shown that the yields of imines from this reaction can be moderate in some cases. researchgate.net This difference in reactivity highlights the influence of the substituent on the nitrogen atom of the carbamate, with the methoxy (B1213986) group predisposing the reagent to form oximes and the methyl group leading to imine formation.

| Compound Name |

|---|

| This compound |

| N-Methyl-N,O-bis(trimethylsilyl)carbamate |

| O-methyl oxime |

| Imine |

| Trimethylsilyl ether |

| α-haloketone |

Investigations into Reaction By-products and Their Significance (e.g., Carbon Dioxide Evolution)

The decomposition and reaction of silyl carbamates often lead to the formation of various by-products, with the evolution of carbon dioxide being a significant pathway. The stability of silyl carbamates is a critical factor, and their tendency to undergo decarboxylation has been noted in the literature. For instance, the distillation of certain silyl carbamates has been observed to lead to their decarboxylation. google.com This process is not only a decomposition pathway but can also be a synthetically useful transformation.

In the context of N-arylcarbamates, the mechanism of decarboxylation has been shown to involve zwitterionic carbamic acid species with a short lifetime, highlighting the kinetic intricacies of this process. nih.gov While direct studies on the decarboxylation of this compound are not extensively detailed in the reviewed literature, parallels can be drawn from the behavior of other silyl carbamates. The decarboxylation of silyl alkynoates to alkynylsilanes, for example, proceeds via a pentacoordinate silicon intermediate, liberating carbon dioxide in the process. nih.gov This suggests that the carbamate structure is predisposed to releasing CO2 under appropriate thermal or catalytic conditions.

Furthermore, in reactions involving silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), the excess reagent and its by-products can interfere with analyses, necessitating their removal. nih.gov This underscores the importance of understanding the full spectrum of by-products in reactions involving silylated compounds. In the case of this compound, the expected by-products from its decomposition or reaction with nucleophiles would include trimethylsilanol, methoxyamine, and potentially hexamethyldisiloxane, alongside the evolution of carbon dioxide. The formation of carbon dioxide during the synthesis of related compounds, such as when using N,N'-carbonyldiimidazole in the presence of an amine, has also been documented. orgsyn.org

A proposed general mechanism for the thermal or fluoride-initiated decomposition of this compound leading to by-products is presented below:

| Step | Description | Potential By-products |

| 1. Initial Activation | Thermal energy or a nucleophile (e.g., F⁻) attacks a silicon center. | - |

| 2. Fragmentation | The activated complex fragments, potentially through a pentacoordinate silicon intermediate. | Trimethylsilanol, Methoxyamine |

| 3. Decarboxylation | The unstable carbamic acid derivative readily loses carbon dioxide. | Carbon Dioxide (CO₂) |

| 4. Silyl Group Transfer/Reaction | The liberated trimethylsilyl group can react with other species in the medium. | Hexamethyldisiloxane |

Fundamental Electron Transfer Processes in this compound Reactions

The trimethylsilyl group can influence the electronic properties of a molecule, and silylated compounds can participate in single-electron transfer (SET) pathways. For instance, the generation of silyl radicals from hydrosilanes can be initiated by photo- or electro-chemical methods, indicating the accessibility of radical species. researchgate.net The formation of silyl radicals through visible light-induced decarboxylation of silacarboxylic acids further supports the involvement of electron transfer in the cleavage of silicon-containing functionalities. researchgate.net

In the context of related structures, electrochemical studies of oligosilylated silatranes have been conducted to understand the influence of the silatranyl substituent on σ-bond electron delocalization. nih.gov These studies, accompanied by DFT methods, provide insights into how electron withdrawal affects the bonding within the silicon framework. nih.gov Although this compound lacks the specific cage structure of a silatrane, the principles of electron delocalization and the impact of substituents on the silicon centers are relevant.

The potential for this compound to participate in electron transfer can be hypothesized in several contexts:

Reductive Cleavage: Under reducing conditions, the N-O or Si-N bonds could undergo single-electron reduction, leading to fragmentation of the molecule.

Oxidative Processes: Oxidation could potentially occur at the nitrogen or oxygen atoms, although the presence of multiple electron-rich centers complicates the prediction of the initial site of electron loss.

The table below summarizes potential electron transfer scenarios and the types of reactive intermediates that could be formed.

| Process | Initiator | Proposed Intermediate(s) | Potential Subsequent Reactions |

| Single-Electron Reduction | Dissolving metals, Cathodic reduction | Radical anion | Fragmentation, Dimerization |

| Single-Electron Oxidation | Anodic oxidation, Chemical oxidants | Radical cation | Fragmentation, Nucleophilic attack |

It is important to note that these are proposed pathways based on the general reactivity of organosilicon and carbamate compounds, and specific experimental verification for this compound is required.

Impact of the Trimethylsilyl Group on Steric and Electronic Control of Reactivity

The two trimethylsilyl (TMS) groups in this compound exert a profound influence on its reactivity through a combination of steric and electronic effects.

Steric Control:

The sheer bulk of the trimethylsilyl groups provides significant steric hindrance around the carbamate core. This steric shielding plays a crucial role in its function as a protecting group for amines. lookchem.com The large size of the TMS groups can prevent nucleophilic attack at the carbonyl carbon and the nitrogen atom, thus stabilizing the protected amine against a variety of reaction conditions.

In the context of reactions at adjacent positions, such as in α-silyl benzyl (B1604629) carbamates, the presence of a silyl moiety can direct the regioselectivity of additions to α,β-unsaturated electrophiles, favoring conjugate (1,4-) addition over direct (1,2-) addition. ukzn.ac.za This demonstrates the ability of the silyl group to sterically bias the approach of reagents.

Electronic Control:

Electronically, the trimethylsilyl group is generally considered to be a weak σ-donor. This electronic effect can influence the stability of adjacent charges or radicals. The Si-C and Si-N bonds have a degree of polarity, with silicon being more electropositive than carbon and nitrogen. This can affect the electron density distribution within the molecule.

In reactions involving the formation of intermediates, the electronic nature of the silyl group can be significant. For example, the stabilization of a negative charge on an adjacent atom (the α-effect) is a known phenomenon in organosilicon chemistry, although its magnitude can vary. Conversely, the β-silicon effect describes the stabilization of a positive charge at the β-position to the silicon atom.

The electronic influence of the silyl groups in this compound can be summarized as follows:

Influence on the Carbamate Group: The attachment of TMS groups to both the nitrogen and the carboxyl oxygen modifies the electronic properties of the carbamate. The Si-N bond, in particular, is known to be labile under certain conditions, facilitating cleavage of the protecting group.

Modulation of Nucleophilicity: The presence of the TMS groups can modulate the nucleophilicity of the nitrogen and oxygen atoms. While the lone pairs on these atoms are sterically hindered, their availability for reaction is also influenced by the electronic donation or withdrawal characteristics of the silyl groups.

The interplay of these steric and electronic factors is critical for the compound's utility in organic synthesis. The table below provides a comparative overview of these effects.

| Effect | Description | Consequence for Reactivity |

| Steric Hindrance | The large size of the two TMS groups shields the carbamate core. | - Protection of amines from unwanted reactions. - Directs the regioselectivity of nearby reactions. |

| σ-Donation | The TMS group can act as a weak sigma-donor. | - Influences the stability of charged or radical intermediates. |

| Polarity of Si-N/Si-O Bonds | The electropositive nature of silicon creates polar bonds. | - Facilitates cleavage of the silyl groups under specific conditions (e.g., with fluoride (B91410) ions). |

Advanced Applications in Organic Synthesis and Analytical Chemistry

Specialized Derivatization Reagent for Enhanced Analytical Performance

Chemical derivatization is a crucial step in the analysis of many organic compounds, particularly for techniques like gas chromatography (GC) and mass spectrometry (MS). This process modifies the analyte to improve its volatility, thermal stability, and chromatographic behavior, leading to enhanced separation and detection. N-Methoxy-N,O-bis(trimethylsilyl)carbamate has emerged as a specialized reagent in this domain, offering a streamlined approach to derivatization.

Application in Gas Chromatography (GC) for Improved Volatility and Separation

In gas chromatography, the volatility of an analyte is paramount for its successful separation and elution from the GC column. Many biologically and synthetically important molecules, such as steroids and polar drugs, possess functional groups like hydroxyls and ketones that render them non-volatile. Derivatization with silylating agents is a common strategy to address this issue.

This compound acts as a potent silylating agent, replacing active hydrogens on functional groups with a trimethylsilyl (B98337) (TMS) group. This transformation effectively masks the polar nature of the functional groups, thereby increasing the volatility of the compound and enabling its analysis by GC. The simultaneous methoximation of carbonyl groups further enhances volatility and can improve peak shape and resolution, leading to more accurate and reliable analytical results.

Quantitative and Simultaneous Methoximation and Silylation of Steroidal Substrates

The analysis of steroids is of significant interest in clinical diagnostics, doping control, and endocrinology. These molecules often contain multiple hydroxyl and keto functionalities. This compound is particularly advantageous for the analysis of ketosteroids. diva-portal.org It facilitates a one-pot reaction where both the hydroxyl groups are silylated and the ketone groups are converted to their methoxime derivatives. This simultaneous derivatization simplifies sample preparation, saving time and reducing the potential for sample loss.

The resulting methoxime-trimethylsilyl derivatives of steroids exhibit excellent chromatographic properties, allowing for their sensitive and quantitative determination by GC-MS. While specific quantitative data for this compound is not extensively reported in readily available literature, the general principle of methoximation and silylation is well-established for improving the GC-MS analysis of steroids. For instance, the derivatization of various steroids with other silylating and methoximating agents has been shown to yield derivatives with distinct mass spectral fragmentation patterns, crucial for their identification and quantification.

| Steroid Class | Functional Groups | Derivatization Reaction | Expected Improvement in GC-MS Analysis |

| Androgens | Hydroxyl, Ketone | Silylation & Methoximation | Increased volatility, improved peak shape, characteristic mass spectra |

| Estrogens | Hydroxyl, Ketone | Silylation & Methoximation | Enhanced thermal stability, better separation of isomers |

| Corticosteroids | Hydroxyl, Ketone | Silylation & Methoximation | Reduced adsorption on the column, increased sensitivity |

Facilitating Mass Spectrometry (MS) Analysis of Polar and Thermally Labile Compounds

The derivatization of polar and thermally labile compounds with this compound significantly aids their analysis by mass spectrometry. The introduction of TMS groups increases the molecular weight of the analyte in a predictable manner, which can be useful for confirming the identity of the compound.

Furthermore, the resulting derivatives often produce characteristic fragmentation patterns in the mass spectrometer, providing valuable structural information. The methoximation of carbonyl groups can direct fragmentation pathways, leading to the formation of specific ions that are indicative of the original structure of the analyte. This is particularly useful in the analysis of complex mixtures where unambiguous identification of individual components is essential. While direct studies on this compound are limited, the principles of using charge exchange ionization with membrane introduction mass spectrometry have shown improved detection of polar volatile and semivolatile organic compounds. nih.gov

Functional Group Transformation and Activation in Multi-Step Syntheses

Beyond its role in analytical chemistry, the reactivity of this compound holds potential in synthetic organic chemistry, particularly in the strategic manipulation of functional groups.

Utility in the Protection and Deprotection Strategies of Organic Compounds

In multi-step organic synthesis, it is often necessary to temporarily block or "protect" certain functional groups to prevent them from reacting under specific conditions. Silyl (B83357) ethers are a widely used class of protecting groups for alcohols due to their ease of installation and removal under specific conditions. harvard.edu

While not a conventional protecting group in the same vein as more sterically hindered silyl ethers, the trimethylsilyl groups introduced by this compound can serve as temporary protecting groups for hydroxyl functions. The carbamate (B1207046) moiety itself can also be considered a protecting group for the methoxyamine functionality. The conditions for the removal (deprotection) of the TMS groups would typically involve treatment with a fluoride (B91410) source or acidic conditions, which is a standard procedure in silyl ether chemistry. harvard.edu The utility of carbamates as protecting groups for amines is also a well-established strategy in peptide synthesis, highlighting the potential versatility of the carbamate structure in protection schemes.

Activation of Hydroxyl and Carbonyl Moieties for Subsequent Coupling Reactions

The derivatization of hydroxyl and carbonyl groups can also serve to activate them for subsequent chemical transformations. The conversion of a hydroxyl group to a trimethylsilyl ether can alter its reactivity, making it a better leaving group in certain nucleophilic substitution reactions.

Similarly, the formation of a methoxime from a carbonyl group can influence its susceptibility to nucleophilic attack or its participation in condensation reactions. While specific examples detailing the use of this compound for the activation of functional groups in coupling reactions are not extensively documented in mainstream literature, the underlying principles of functional group activation through derivatization are fundamental concepts in organic synthesis. The O-carbamate group itself has been demonstrated to be a powerful directed metalation group, facilitating ortho-lithiation and subsequent coupling reactions, showcasing the synthetic potential of this functional motif.

Contribution to the Synthesis of Complex Organic Architectures

This compound plays a significant role in the synthesis of elaborate organic molecules, including N-methoxylated bicyclic 1,2,4-dioxazolidines and silyl enol ethers.

N-methoxylated bicyclic 1,2,4-dioxazolidines

While direct and explicit research detailing the use of this compound for the synthesis of N-methoxylated bicyclic 1,2,4-dioxazolidines is not extensively documented in readily available literature, its potential application can be inferred from established synthetic principles. The formation of such bicyclic systems often involves the 1,3-dipolar cycloaddition of a nitrone with an alkene. organic-chemistry.orgresearchgate.net In this context, this compound could theoretically serve as a precursor or a reagent in the formation of an N-methoxylated nitrone intermediate. The in-situ generation of such a reactive species from a suitable starting material, facilitated by the silylating and methoximating properties of the reagent, could then undergo intramolecular cycloaddition to yield the desired bicyclic dioxazolidine structure. The synthesis of various bicyclic nitrogen and oxygen-containing heterocycles is a field of active research, with numerous methods being developed for their construction. nih.govresearchgate.net

Silyl Enol Ethers

The synthesis of silyl enol ethers is a cornerstone of modern organic synthesis, providing a versatile class of nucleophiles for various carbon-carbon bond-forming reactions. wikipedia.org this compound can be effectively employed in the preparation of silyl enol ethers from carbonyl compounds. The reagent's trimethylsilyl groups are readily transferred to the enolizable carbonyl compound, forming the corresponding silyl enol ether. This transformation is crucial for subsequent reactions such as Mukaiyama aldol (B89426) additions and Michael reactions. youtube.com

The general mechanism for the formation of silyl enol ethers involves the reaction of an enolizable ketone or aldehyde with a silylating agent in the presence of a base. wikipedia.org this compound offers a mild and effective alternative to harsher silylating conditions, with the byproducts of the reaction being volatile and easily removed.

Comparison with Other Trimethylsilylating Reagents

This compound is one of several reagents available for trimethylsilylation. A comparison with two other widely used reagents, N,O-Bis(trimethylsilyl)acetamide (BSA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), highlights its unique characteristics and advantages in specific applications.

| Reagent | Structure | Key Features | Byproducts |

| This compound | CON(OCH₃)(Si(CH₃)₃)₂ | Simultaneous silylation and methoximation possible. | Volatile byproducts |

| N,O-Bis(trimethylsilyl)acetamide (BSA) | CH₃C(OSi(CH₃)₃)=NSi(CH₃)₃ | Powerful and widely used silylating agent for a broad range of functional groups. chemicalbook.com Reaction conditions are generally mild. chemicalbook.com | N-trimethylsilylacetamide, acetamide |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | CF₃C(OSi(CH₃)₃)=NSi(CH₃)₃ | More reactive than BSA. Byproducts are highly volatile, making it ideal for GC analysis. wikipedia.org | N-trimethylsilyltrifluoroacetamide, trifluoroacetamide |

N,O-Bis(trimethylsilyl)acetamide (BSA) is a potent silylating agent used for the derivatization of a wide array of compounds, including alcohols, phenols, carboxylic acids, and amines. chemicalbook.com It operates under mild and neutral conditions, and its byproducts, N-trimethylsilylacetamide and acetamide, are generally volatile enough to be removed without difficulty. chemicalbook.com BSA is extensively used in the synthesis of silyl enol ethers. organic-chemistry.orgacs.orgorganic-chemistry.org

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is an even more powerful silylating agent than BSA. wikipedia.org The electron-withdrawing trifluoromethyl group enhances its reactivity. A significant advantage of BSTFA, particularly in analytical applications like gas chromatography (GC), is the high volatility of its byproducts, which minimizes interference with the analysis. wikipedia.org

Sophisticated Spectroscopic and Structural Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of N-Methoxy-N,O-bis(trimethylsilyl)carbamate, enabling detailed structural confirmation and the analysis of dynamic processes.

Comprehensive Structural Elucidation of this compound

The structure of this compound features several distinct proton and carbon environments, each giving rise to characteristic signals in ¹H and ¹³C NMR spectra. The presence of two trimethylsilyl (B98337) (TMS) groups attached to nitrogen and oxygen, respectively, and a methoxy (B1213986) group, results in a unique spectral fingerprint.

In a typical ¹H NMR spectrum, the protons of the two TMS groups are expected to appear as sharp singlets in the upfield region, generally between 0.2 and 0.5 ppm. Although chemically distinct (one being N-Si(CH₃)₃ and the other O-Si(CH₃)₃), their chemical shifts might be very similar. The protons of the methoxy group (-OCH₃) would also produce a singlet, but further downfield, typically in the range of 3.5 to 4.0 ppm, due to the deshielding effect of the adjacent oxygen atom.

The ¹³C NMR spectrum would corroborate this structure. The carbons of the TMS groups would resonate at approximately 0 to 2 ppm. The methoxy carbon would be found significantly downfield, generally between 50 and 65 ppm. The carbonyl carbon of the carbamate (B1207046) group is expected to have the largest chemical shift, appearing in the range of 155 to 165 ppm, characteristic of carbamate carbonyls.

Illustrative ¹H and ¹³C NMR Data for this compound

This table is based on typical chemical shift ranges for the functional groups present in the molecule.

| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |

| -Si(CH₃)₃ (O-linked) | ~0.3 | Singlet | 9H | ~0 |

| -Si(CH₃)₃ (N-linked) | ~0.4 | Singlet | 9H | ~1 |

| -OCH₃ | ~3.8 | Singlet | 3H | ~62 |

| C=O | - | - | - | ~160 |

Detailed Analysis of Oxime Isomer Configurations (Syn/Anti)

While this compound itself does not exhibit syn/anti isomerism in the way that oximes do, this reagent is frequently used to derivatize carbonyl compounds, leading to the formation of methoximes which can exist as syn and anti isomers. The analysis of these isomers is crucial in fields like metabolomics. The spatial arrangement of the methoxy group relative to other substituents on the C=N double bond leads to distinct NMR signals for the syn and anti forms. nih.govresearchgate.net

For instance, in the methoxime derivative of a ketone, the protons and carbons of the substituents on the carbon of the original carbonyl group will experience different magnetic environments in the syn and anti isomers, resulting in separate sets of signals in the NMR spectra. nih.gov The relative integration of these signals can be used to determine the isomeric ratio. The chemical shift differences are often subtle but can be resolved using high-field NMR instruments. Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be employed to definitively assign the syn and anti configurations by observing through-space interactions between the methoxy protons and nearby protons on the molecule.

Reaction Monitoring and Identification of Intermediates via In-Situ NMR

In-situ NMR spectroscopy is a powerful technique for monitoring the progress of chemical reactions in real-time, directly within the NMR tube. researchgate.netrsc.orgwiley.com This method can be applied to study the formation of this compound or its reactions with other molecules. By acquiring spectra at regular intervals, it is possible to observe the disappearance of reactant signals and the appearance of product signals, allowing for the determination of reaction kinetics. rsc.org

Furthermore, in-situ NMR can be instrumental in detecting and characterizing transient intermediates that may not be observable by conventional analysis of the final reaction mixture. wiley.com For the silylation reactions involving this carbamate, one could monitor the signals of the starting materials and the gradual emergence of the signals corresponding to the silylated product. This provides valuable mechanistic insights into the silylation process. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a vital tool for the analysis of this compound, providing information on its molecular weight, elemental composition, and structural features through fragmentation analysis.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition. For this compound (C₈H₂₁NO₃Si₂), the expected exact mass of the molecular ion [M]⁺• is 235.1060 u.

Electron ionization (EI) is a common technique that leads to characteristic fragmentation patterns. The mass spectrum of this compound would be expected to show a molecular ion peak, albeit potentially weak, and several key fragment ions. The most prominent peaks would likely arise from the stable trimethylsilyl cation [Si(CH₃)₃]⁺ at m/z 73, and fragments resulting from the loss of methyl groups or other neutral species.

Illustrative Mass Spectral Fragmentation Data for this compound

This table presents plausible fragmentation patterns based on the structure of the molecule.

| m/z | Proposed Fragment | Possible Origin |

| 235 | [C₈H₂₁NO₃Si₂]⁺• | Molecular Ion |

| 220 | [M - CH₃]⁺ | Loss of a methyl radical |

| 147 | [O=C=N-OSi(CH₃)₃]⁺• | Cleavage of N-Si bond |

| 133 | [M - Si(CH₃)₃ - OCH₃]⁺ | Multiple fragmentations |

| 117 | [CO₂Si(CH₃)₃]⁺ | Cleavage of N-C bond |

| 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl cation |

Hyphenated Techniques (e.g., GC-MS) for Purity Assessment and Mixture Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful hyphenated technique for the analysis of volatile and semi-volatile compounds. nih.gov Given that this compound is a derivatization agent designed to increase the volatility of other compounds, it is itself well-suited for GC-MS analysis. uoguelph.ca

In a GC-MS analysis, a sample containing this compound is injected into the gas chromatograph, where it is vaporized and separated from other components based on its boiling point and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides a mass spectrum for each component. This allows for the confirmation of the identity of the main peak as this compound and the identification and quantification of any impurities. This is crucial for quality control and for ensuring the reliability of results when it is used as a derivatization reagent in quantitative studies. nih.gov

In-Depth Analysis of this compound Remains Elusive Due to Lack of Publicly Available Spectroscopic and Crystallographic Data

A comprehensive spectroscopic and structural characterization of the chemical compound this compound is currently not possible based on publicly accessible research data. Despite its availability from various chemical suppliers and its listing in chemical databases, detailed experimental data from key analytical techniques such as vibrational spectroscopy (Infrared and Raman) and X-ray diffraction crystallography are not found in the current scientific literature. This absence of primary data prevents a thorough analysis of its functional group identification and solid-state structural determination.

Vibrational spectroscopy, a cornerstone for molecular characterization, provides valuable insights into the functional groups present in a molecule. Infrared (IR) and Raman spectroscopy measure the vibrational frequencies of bonds, which are unique to specific chemical moieties. For this compound, one would expect to observe characteristic vibrational modes for the C=O (carbonyl), C-O, N-O, Si-O, and Si-C bonds, as well as the vibrations associated with the trimethylsilyl and methoxy groups. However, a search of scientific databases and chemical literature did not yield any published IR or Raman spectra for this specific compound. Without this experimental data, a detailed assignment of vibrational frequencies to their corresponding functional groups cannot be performed.

While information on related silylcarbamate compounds exists, direct extrapolation of their spectroscopic and structural data to this compound would be speculative and scientifically unsound due to the specific influence of the N-methoxy group on the molecule's electronic and steric properties.

The absence of such fundamental characterization data in the public domain highlights a gap in the chemical literature. Further experimental investigation is required to elucidate the detailed spectroscopic and structural properties of this compound.

Theoretical and Computational Investigations on N Methoxy N,o Bis Trimethylsilyl Carbamate Systems

Quantum Chemical Calculations (e.g., Density Functional Theory) on Electronic Structure and Bonding

DFT calculations would typically be employed to optimize the geometry of the molecule, determining the most stable arrangement of its atoms in three-dimensional space. From this optimized structure, a variety of electronic properties can be calculated. For instance, the analysis of molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity and its kinetic stability.

Natural Bond Orbital (NBO) analysis is another powerful tool that would be used to investigate the bonding in detail. NBO analysis can quantify the delocalization of electron density and the nature of the interactions between different parts of the molecule, such as the interactions between the nitrogen lone pair and the silicon atoms, and the influence of the methoxy (B1213986) group.

The following table illustrates the type of data that would be generated from such calculations.

| Calculated Property | Hypothetical Value | Significance |

| HOMO Energy | -8.5 eV | Indicates the energy of the highest energy electrons available for reaction. |

| LUMO Energy | -0.2 eV | Indicates the energy of the lowest energy empty orbital, a target for nucleophilic attack. |

| HOMO-LUMO Gap | 8.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 2.5 D | Provides insight into the overall polarity of the molecule. |

Computational Modeling of Reaction Mechanisms, Transition States, and Energy Profiles

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions involving N-Methoxy-N,O-bis(trimethylsilyl)carbamate. By mapping out the potential energy surface for a given reaction, researchers can identify the most likely reaction pathways, the structures of transient intermediates, and the transition states that connect them.

For example, the hydrolysis of this compound could be modeled to understand the step-by-step process of bond breaking and bond formation. DFT calculations would be used to locate the transition state for each step of the reaction. The energy of the transition state relative to the reactants determines the activation energy, which is a key factor in the reaction rate.

The energy profile for a hypothetical reaction, such as the silylation of an alcohol, could be calculated. This would involve identifying the reactants, any intermediates, the transition states, and the products. The relative energies of these species would reveal whether the reaction is exothermic or endothermic and would highlight the rate-determining step.

A hypothetical energy profile for a two-step reaction is presented in the table below.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.7 |

| Transition State 2 | +10.1 |

| Products | -20.3 |

Analysis of Conformational Dynamics and Isomerization Pathways

The flexibility of the this compound molecule allows it to exist in various conformations. Computational methods can be used to explore the conformational landscape and identify the most stable conformers. This is typically done by performing a systematic search of the potential energy surface, rotating the single bonds in the molecule and calculating the energy of each resulting conformation.

The results of such an analysis would reveal the relative energies of different conformers and the energy barriers to rotation between them. This information is important for understanding the molecule's behavior in solution and its ability to interact with other molecules.

Isomerization pathways could also be investigated. For example, the potential for migration of a trimethylsilyl (B98337) group from the oxygen to the nitrogen atom could be modeled. This would involve locating the transition state for the isomerization reaction and calculating the activation energy. Such studies would help to predict whether this type of rearrangement is likely to occur under certain conditions.

Prediction of Novel Reactivity and Selectivity through Computational Screening

Computational screening is a powerful approach for discovering new reactions and for predicting the selectivity of known reactions. In the context of this compound, computational methods could be used to screen a library of potential reactants to identify those that are most likely to react with the compound and to predict the products of those reactions.

For instance, the reactivity of this compound with a series of electrophiles or nucleophiles could be assessed by calculating the activation energies for the corresponding reactions. This would allow for the prediction of which reactions are most likely to be successful and under what conditions.

Furthermore, computational models can be used to understand and predict the regioselectivity and stereoselectivity of reactions. By comparing the activation energies for different possible reaction pathways leading to different products, it is possible to predict which product will be formed preferentially. This type of predictive power is extremely valuable in the design of new synthetic methods.

Emerging Research Frontiers and Future Directions

Development of Sustainable and Environmentally Benign Synthetic Routes for N-Methoxy-N,O-bis(trimethylsilyl)carbamate Analogues

The traditional synthesis of silyl (B83357) carbamates often involves the use of hazardous reagents like phosgene (B1210022). digitellinc.com A significant research thrust is the development of greener synthetic alternatives. A notable advancement is a phosgene-free, three-component coupling reaction involving an amine or alcohol, carbon dioxide (CO2), and a silyl halide. digitellinc.com This method is promoted by cesium carbonate, which effectively facilitates the carbonylation and minimizes side reactions. digitellinc.com

Another sustainable approach focuses on the use of urea (B33335) as a carbonyl source, which can be derived from the large-scale chemical fixation of CO2. mdpi.com This method involves reacting an alcohol with urea, and the ammonia (B1221849) byproduct can be recycled, contributing to a greener process. mdpi.com Furthermore, research into the reaction of silylalkylamines with CO2 has revealed the formation of ammonium (B1175870) carbamates, which can be converted into organic carbamates, showcasing the potential for CO2 to be used as a direct C1 feedstock. researchgate.net The development of solid-phase synthesis methodologies is also being explored to improve the accessibility and utility of these compounds. digitellinc.com

Table 1: Comparison of Synthetic Routes for Silyl Carbamates

| Method | Reagents | Advantages | Challenges |

| Traditional | Phosgene, Amine, Silylating Agent | Well-established | Use of highly toxic phosgene |

| CO2-based Coupling | Amine/Alcohol, CO2, Silyl Halide, Cs2CO3 | Phosgene-free, utilizes CO2 | Requires catalyst, potential for side reactions |

| Urea-based | Alcohol, Urea, Catalyst | Utilizes a cheap and abundant C1 source (indirectly from CO2) | Requires elevated temperatures and catalyst |

| Silylalkylamine + CO2 | Silylalkylamine, CO2 | Direct use of CO2, potential for CO2 capture applications | Reaction conditions can be sensitive |

Expansion of Substrate Scope and Exploration of Unprecedented Chemical Transformations

Research is actively pushing the boundaries of what molecules can be modified using this compound and its analogues. While its primary role is as a protecting group for amines, its reactivity is being explored with a wider range of functional groups. lookchem.com The development of new silyl carbamate (B1207046) reagents with different substitution patterns on the silicon atoms, such as tert-butyldimethylsilyl carbamates, allows for chemoselective transformations and the protection of various amino groups. acs.org

The reaction of silyl carbamates with alcohols and carboxylic acids to form trimethylalkoxysilanes and other derivatives has been known for some time. google.com However, current research is exploring more complex and unprecedented transformations. For instance, the reaction of silyl carbamates with carboxylic acid halides can yield corresponding acid amides, opening new avenues for amide bond formation. researchgate.net The unique reactivity of these reagents facilitates the exploration of novel reaction pathways, which is vital for the advancement of organic synthesis. lookchem.com

Integration into Catalytic Systems and Multicomponent Reactions for Enhanced Efficiency

The integration of silyl carbamates into catalytic cycles and multicomponent reactions (MCRs) represents a major step towards more efficient and atom-economical synthesis. MCRs, where three or more reactants combine in a single step to form a complex product, are inherently efficient by reducing the number of synthetic steps and purification stages. frontiersin.org

While direct participation of this compound in MCRs is an emerging area, the broader class of silyl compounds and carbamates are already being utilized. For example, copper-catalyzed MCRs have been developed for the synthesis of complex heterocyclic structures like spirotetrahydrocarbazoles. nih.gov The in-situ generation of reactive intermediates from silyl compounds is a key strategy in these reactions. The catalytic role of CO2 in the carbamation of amines using organic carbonates is another area of interest, suggesting that the carbamate formation step itself can be part of a larger catalytic cycle. researchgate.net Future research will likely focus on designing catalytic systems where a silyl carbamate can act as both a reactant and a catalyst, or as a precursor to a catalytically active species.

Rational Design of Next-Generation Silyl Carbamate Reagents with Tunable Reactivity

The ability to fine-tune the reactivity of silyl carbamate reagents is crucial for their application in complex chemical syntheses. The reactivity of these reagents can be modulated by altering the substituents on the silicon atoms and the nitrogen atom of the carbamate. For example, replacing the trimethylsilyl (B98337) (TMS) groups with bulkier groups like tert-butyldimethylsilyl (TBDMS) can alter the steric environment and the rate of silylation and desilylation. acs.org

The carbamate functionality itself offers opportunities for modulation. nih.gov Its conformational restriction and ability to participate in hydrogen bonding can be tuned by substitutions on the oxygen and nitrogen termini, which can in turn influence the reagent's interaction with substrates and catalysts. nih.gov The design of reagents with specific electronic and steric properties will allow for greater control over chemoselectivity, enabling the protection or activation of one functional group in the presence of others. This rational design approach is critical for the synthesis of complex molecules like peptidomimetics containing silicon. digitellinc.com

Application of Advanced Spectroscopic and Computational Tools for Deeper Mechanistic Understanding and Material Science

A deeper understanding of the reaction mechanisms of silyl carbamates is being achieved through the application of advanced analytical techniques. Spectroscopic methods such as ¹H, ¹³C, and 2D NMR, as well as IR spectroscopy, are used to elucidate the structure and conformation of silyl carbamate derivatives in solution. rsc.org X-ray crystallography provides precise information about their solid-state structures. rsc.org

Computational chemistry, including Density Functional Theory (DFT) calculations, is becoming an indispensable tool for studying the reaction pathways and transition states involved in silyl carbamate reactions. These studies can provide insights into the role of catalysts and the factors that control selectivity, guiding the rational design of new reagents and reaction conditions. In material science, this compound is used as a protective agent in the synthesis of innovative materials where the protection of amine functionalities is critical for successful material assembly. lookchem.com

Exploration of Novel Organosilicon Compound Classes Derived from this compound Chemistry

The chemistry of this compound serves as a gateway to new classes of organosilicon compounds. The silyl groups can be transferred to other molecules, creating a diverse range of silylated products. For example, its reaction with alcohols and phenols yields phenoxytrimethylsilanes and other silylated ethers. researchgate.netrsc.org

Furthermore, the carbamate moiety can be a precursor to other functional groups. The development of novel reactions that transform the carbamate group while retaining the silicon atoms could lead to the synthesis of entirely new types of organosilicon building blocks. These new compounds could have unique properties and find applications in areas such as polymer chemistry, drug delivery, and as ligands for catalysis. The exploration of reactions with a variety of electrophiles and nucleophiles will continue to expand the synthetic utility of this versatile reagent and its derivatives.

Q & A

Basic Research Questions

Q. What is the primary role of N-Methoxy-N,O-bis(trimethylsilyl)carbamate in gas chromatography (GC) analysis, and how does it enhance detection sensitivity?

- Methodological Answer : This compound acts as a derivatizing agent, selectively silylating hydroxyl (-OH) and amine (-NH) groups in analytes to form thermally stable, volatile trimethylsilyl (TMS) derivatives. This improves chromatographic resolution and reduces peak tailing, particularly for polar compounds like steroids or bile acids. For example, it has been used to derivatize 23,24-bisnorcholanic acid derivatives for GC analysis of steroids, enabling precise quantification . The silylation mechanism involves nucleophilic substitution, where the trimethylsilyl groups replace active hydrogens, enhancing volatility .

Q. How is this compound synthesized, and what steps ensure high purity for research applications?

- Methodological Answer : Synthesis typically involves reacting carbamate precursors with trimethylsilyl reagents under anhydrous conditions. A stepwise approach, similar to the BSA/N-hydroxysuccinimide (NHS) strategy, is employed to minimize side reactions. For instance, presilylation of nucleophilic sites followed by controlled addition of reactive intermediates ensures high yields (>90%) and purity. Chromatography-free purification methods, such as recrystallization or vacuum distillation, are preferred to avoid contamination .

Q. What are the critical storage and stability considerations for this compound?

- Methodological Answer : The compound is highly moisture-sensitive, requiring storage in sealed containers under inert gas (e.g., argon) at -20°C. Degradation is monitored via H NMR or FT-IR to detect hydrolysis products (e.g., trimethylsilanol). Handling protocols mandate the use of anhydrous solvents (e.g., dried dichloromethane) and moisture-free environments during experimental workflows .

Advanced Research Questions

Q. How can researchers resolve contradictions in derivatization efficiency across different experimental conditions?

- Methodological Answer : Variability arises from factors like reaction temperature, catalyst presence, or analyte matrix effects. Systematic optimization using a Design of Experiments (DoE) approach is recommended. For example, in bile acid analysis, derivatization with BSTFA (a related silylating agent) at 70°C for 2 hours achieved >95% conversion, while lower temperatures (e.g., 40°C) resulted in incomplete silylation . Parallel validation via LC-MS or H NMR confirms derivatization completeness .

Q. What methodologies enable the use of this compound for novel analyte classes (e.g., glycosaminoglycans or phenolic acids)?

- Methodological Answer : For non-traditional analytes, pre-treatment steps like de-O-sulfonation (for glycosaminoglycans) or acid hydrolysis (for conjugated phenolics) are required to expose reactive hydroxyl groups. A case study on chondroitin sulfate used chemical de-O-sulfonation with N,O-bis(trimethylsilyl)acetamide (BSA) prior to silylation, enabling GC-MS analysis of desulfated hexosamines .

Q. How can hygroscopic samples be processed to prevent interference with silylation reactions?

- Methodological Answer : Samples must be rigorously dried using anhydrous sodium sulfate or lyophilization. For highly hygroscopic matrices (e.g., plant extracts), in-situ derivatization protocols with excess silylating agent (2–3 molar equivalents) and molecular sieves are effective. Post-derivatization, residual moisture is removed via nitrogen blowdown before GC-MS injection .

Q. What mechanistic insights exist for the silylation reaction pathways of this compound?

- Methodological Answer : Reaction kinetics and selectivity are governed by Lewis acid-base interactions. P NMR studies on analogous silylating agents (e.g., BSTFA) reveal that hypophosphorous acid accelerates silylation by activating carbonyl groups. Steric hindrance at the carbamate’s methoxy group can reduce reactivity with bulky analytes, necessitating longer reaction times (e.g., 12–24 hours) .

Q. What challenges arise in interpreting GC-MS data post-derivatization, and how are they mitigated?

- Methodological Answer : Common issues include co-elution of TMS derivatives and column bleed artifacts. Using high-resolution GC columns (e.g., DB-5MS) and tandem MS (MS/MS) improves specificity. For bile acids, characteristic fragmentation patterns (e.g., m/z 253 for TMS ethers) aid identification. Database matching (e.g., NIST08) with a similarity score ≥80% ensures reliable annotation .

Q. How does cross-reactivity with non-target functional groups (e.g., carboxylic acids) impact analytical workflows?

- Methodological Answer : Carboxylic acids may compete for silylation, requiring prior methylation (e.g., with trimethylsilyl diazomethane) to block reactive sites. In steroid analysis, sequential derivatization—methylation followed by silylation—prevents interference and enhances specificity. Blank runs and spiked controls validate method selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.